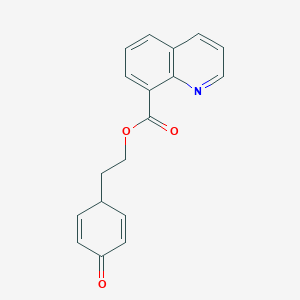![molecular formula C14H9ClN2O3 B11835786 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and efficient synthetic routes. For example, the use of tert-butyl nitrite or isoamyl nitrite enables a one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its high yield and regioselectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring or the isoxazole moiety.
Aplicaciones Científicas De Investigación
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential anticancer, antiviral, and anti-inflammatory activities. This compound can be explored for its therapeutic potential in treating various diseases.
Pharmaceuticals: The compound can serve as a building block for the synthesis of novel drugs with improved efficacy and reduced side effects.
Material Science: Isoxazole derivatives can be used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole core structure and exhibits similar chemical reactivity.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds also contain an isoxazole moiety and have been studied for their antibacterial potential.
Uniqueness
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is unique due to the presence of the 2-chlorophenylamino group, which can impart distinct biological activities and chemical properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C14H9ClN2O3 |
|---|---|
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
5-(2-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-5-3-2-4-8(9)15/h2-6,16H,1H3 |
Clave InChI |
BQHRGQLEHXVLOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)





![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)

![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)

